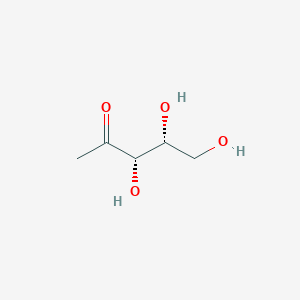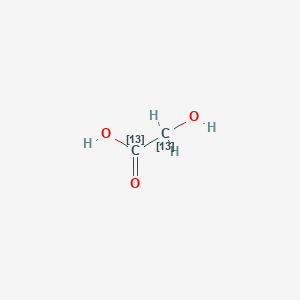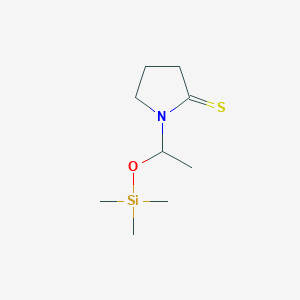
1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione, also known as TESPT, is a sulfur-containing compound that has been widely used in scientific research. It is a versatile reagent that can be used in various synthetic transformations and has shown promising results in biological studies.
Mechanism Of Action
1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione is a thiol-containing compound that can react with various electrophiles, such as alkyl halides and epoxides, to form stable adducts. In biological systems, 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione can react with reactive oxygen species and metal ions to form stable complexes that can be detected by fluorescence spectroscopy. 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has also been shown to inhibit the activity of various enzymes, such as protein kinases and proteases, by forming covalent adducts with the active site residues.
Biochemical And Physiological Effects
1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has been shown to inhibit the activity of various enzymes, such as protein kinases and proteases, by forming covalent adducts with the active site residues. 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has also been shown to induce cell death in various cancer cell lines by inhibiting the activity of the proteasome. In vivo, 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Advantages And Limitations For Lab Experiments
1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has several advantages for lab experiments, including its high yield of synthesis, versatility as a reagent, and compatibility with various biological systems. However, 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has several limitations, including its sensitivity to air and moisture, which can affect its stability and reactivity. 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione also has limited solubility in water, which can limit its application in biological studies.
Future Directions
There are several future directions for the use of 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione in scientific research. One direction is the development of new synthetic methods for 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione that can improve its stability and reactivity. Another direction is the application of 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione in the development of new drugs and diagnostic tools for various diseases, such as cancer and neurodegenerative disorders. Finally, the use of 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione in the synthesis of new materials, such as metal sulfide nanoparticles and gold nanoparticles, has promising potential for various applications in catalysis, sensing, and imaging.
Synthesis Methods
1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione can be synthesized by reacting 1-pyrrolidine-2-thione with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields a white solid product that can be purified by recrystallization or column chromatography. The overall yield of 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione is typically high, making it an attractive reagent for synthetic and biological studies.
Scientific Research Applications
1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has been used in a wide range of scientific research applications, including drug discovery, chemical biology, and materials science. In drug discovery, 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has been used as a key intermediate in the synthesis of various bioactive compounds, such as inhibitors of protein kinases and proteases. In chemical biology, 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has been used as a fluorescent probe for the detection of reactive oxygen species and metal ions. In materials science, 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has been used as a precursor for the synthesis of metal sulfide nanoparticles and as a stabilizer for the synthesis of gold nanoparticles.
properties
CAS RN |
157439-40-2 |
|---|---|
Product Name |
1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione |
Molecular Formula |
C9H19NOSSi |
Molecular Weight |
217.41 g/mol |
IUPAC Name |
1-(1-trimethylsilyloxyethyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C9H19NOSSi/c1-8(11-13(2,3)4)10-7-5-6-9(10)12/h8H,5-7H2,1-4H3 |
InChI Key |
KERWMWKJCCEEBX-UHFFFAOYSA-N |
SMILES |
CC(N1CCCC1=S)O[Si](C)(C)C |
Canonical SMILES |
CC(N1CCCC1=S)O[Si](C)(C)C |
synonyms |
2-Pyrrolidinethione, 1-[1-[(trimethylsilyl)oxy]ethyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



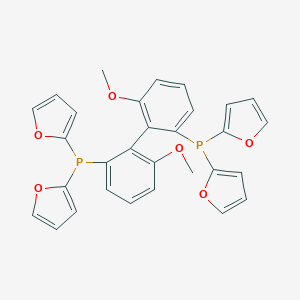
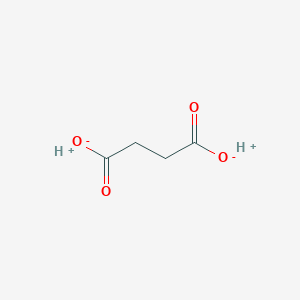
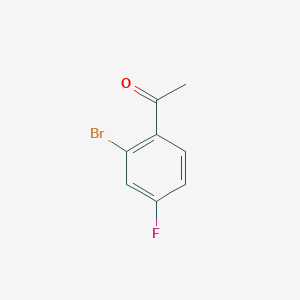

![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)
![[2-(tert-Butoxycarbonyl)-1-methylhydrazinyl]acetic acid](/img/structure/B118194.png)



